BenchChemオンラインストアへようこそ!

N-Me-D-Leu-OMe.HCl

Peptide Stability Protease Resistance N-Methylation

Incorporate N-Me-D-Leu-OMe.HCl (CAS 130115-50-3) – the definitive N-methylated D-leucine methyl ester hydrochloride – to overcome proteolytic degradation and boost oral bioavailability in your peptide therapeutics. Unlike generic L-leucine or non-methylated D-leucine esters, its D-configuration and N-methyl substituent confer critical resistance to serum proteases, elevate passive membrane permeability (in cyclic scaffolds from <1% to 28%), and enforce β-turn conformations essential for high-affinity PPI ligands. This building block is mandatory for synthesizing active glycopeptide antibiotic analogs (e.g., eremomycin derivatives targeting resistant strains). Secure consistent coupling efficiency, yield, and therapeutic performance – choose the authentic chemical space every time.

Molecular Formula C8H18ClNO2
Molecular Weight 195.69 g/mol
CAS No. 130115-50-3
Cat. No. B168824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Me-D-Leu-OMe.HCl
CAS130115-50-3
SynonymsN-Me-D-Leu-OMe·HCl
Molecular FormulaC8H18ClNO2
Molecular Weight195.69 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)OC)NC.Cl
InChIInChI=1S/C8H17NO2.ClH/c1-6(2)5-7(9-3)8(10)11-4;/h6-7,9H,5H2,1-4H3;1H/t7-;/m1./s1
InChIKeyVKYPGIMVFQAVJF-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Me-D-Leu-OMe.HCl (CAS 130115-50-3): Essential N-Methyl-D-Amino Acid Building Block for Peptide Synthesis and Drug Discovery


N-Me-D-Leu-OMe.HCl (CAS 130115-50-3), also known as N-Methyl-D-leucine methyl ester hydrochloride, is a protected amino acid derivative with the molecular formula C8H17NO2·HCl and a molecular weight of 195.69 g/mol . It belongs to the class of N-methylated D-amino acid esters, specifically designed as a building block for solid-phase peptide synthesis (SPPS) and the construction of peptidomimetics . The compound features a D-configuration at the α-carbon and an N-methyl substituent on the amino group, modifications known to confer enhanced proteolytic stability and altered conformational properties when incorporated into peptide sequences .

Why Generic Substitution of N-Me-D-Leu-OMe.HCl with Standard Amino Acid Derivatives Fails in High-Performance Peptide Synthesis


Substituting N-Me-D-Leu-OMe.HCl with conventional L-leucine methyl ester or D-leucine methyl ester derivatives in peptide synthesis results in fundamentally different products with distinct biological and physicochemical profiles. The absence of N-methylation eliminates critical conformational constraints and proteolytic resistance [1], while the L-enantiomer introduces opposite stereochemistry that can abolish target binding [2]. Furthermore, generic alternatives lack the precise balance of steric hindrance and coupling efficiency that defines this specific N-methyl-D-amino acid ester, leading to compromised yield, purity, and therapeutic performance of the final peptide construct .

Quantitative Evidence Guide for N-Me-D-Leu-OMe.HCl: Differentiated Performance Data for Scientific Selection


Proteolytic Stability: N-Methylation Confers Resistance to Enzymatic Degradation

N-Methylation of amino acids, as present in N-Me-D-Leu-OMe.HCl, significantly increases proteolytic stability compared to non-methylated analogs. While direct half-life data for N-Me-D-Leu-OMe.HCl is not available in primary literature, class-level inference from studies on N-methylated peptides indicates that the N-methyl group reduces the susceptibility of adjacent peptide bonds to enzymatic hydrolysis . In contrast, non-methylated leucine-containing peptides are rapidly degraded by serum proteases, limiting their therapeutic utility [1].

Peptide Stability Protease Resistance N-Methylation

Conformational Restriction: N-Methyl-D-Leucine Introduces Steric Constraints for β-Turn Induction

The N-methyl group in N-Me-D-Leu-OMe.HCl imposes steric hindrance that restricts peptide backbone flexibility. Studies on N-methylated amino acids demonstrate that N-methylation favors the cis-amide conformation and can induce β-turn structures in peptides . In contrast, non-methylated leucine residues do not impose such conformational constraints, leading to greater conformational heterogeneity and potentially reduced target specificity .

Peptide Conformation β-Turn Mimetics N-Methylation

Synthesis Difficulty: N-Methyl Amino Acids Require Specialized Coupling Reagents for Adequate Yields

The coupling of N-methyl amino acids like N-Me-D-Leu-OMe.HCl is notoriously difficult due to steric hindrance, often resulting in low yields with standard coupling reagents. In contrast, non-methylated leucine derivatives couple efficiently under standard SPPS conditions [1]. Therefore, procurement of this building block necessitates the use of specialized coupling reagents such as PyBroP, HATU, or triphosgene to achieve acceptable yields and minimize racemization [2].

Peptide Synthesis Difficult Coupling N-Methyl Amino Acids

Biological Activity: N-Methyl-D-Leucine Residues Modulate Antineoplastic and Antiviral Potency

In the glycopeptide antibiotic eremomycin, the presence of the N-methyl-D-leucine residue is critical for antibacterial and antiretroviral activity. Removal of this residue (des-(N-Me-D-Leu)-aglycon amides) resulted in complete loss of activity against both glycopeptide-sensitive and -resistant bacteria [1]. In linear leucine homodipeptides, N-tertbutyl-D-leucine-N-methyl-D-leucinebenzyl (A7), the only stereomer containing two D-leucines, exhibited the highest antineoplastic activity among tested analogs [2].

Antineoplastic Antiviral Glycopeptide Antibiotics

Membrane Permeability: N-Methylation Enhances Passive Diffusion Across Biological Barriers

Backbone N-methylation, as facilitated by N-Me-D-Leu-OMe.HCl, is a validated strategy to improve the membrane permeability and oral bioavailability of cyclic peptides. A study demonstrated that a cyclic hexapeptide (MW 755 Da) containing three N-methyl groups achieved an oral bioavailability of 28% in rat, a significant improvement over non-methylated analogs [1]. In contrast, non-methylated peptides of similar size typically exhibit negligible oral bioavailability (<1%) due to poor membrane permeability [2].

Membrane Permeability Oral Bioavailability N-Methylation

Enantiomeric Purity: D-Configuration Prevents Racemization Under Coupling Conditions

N-Me-D-Leu-OMe.HCl is supplied as the single D-enantiomer with a typical purity specification of ≥95% . The D-configuration at the α-carbon is crucial for maintaining stereochemical integrity during peptide synthesis. In contrast, L-enantiomers are prone to racemization under basic coupling conditions, especially when activated as esters [1]. While direct racemization data for this specific compound is not available, the use of D-amino acids is a well-established strategy to avoid racemization issues encountered with L-amino acid derivatives [2].

Chiral Purity Racemization D-Amino Acid

N-Me-D-Leu-OMe.HCl: Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


Synthesis of Protease-Resistant Peptide Therapeutics

When designing peptide drugs intended for systemic circulation, N-Me-D-Leu-OMe.HCl should be incorporated into sequences at positions susceptible to proteolytic cleavage. The N-methyl group confers resistance to serum proteases, extending the half-life of the resulting peptide . This is particularly critical for peptides targeting chronic conditions where frequent dosing is impractical.

Construction of Orally Bioavailable Cyclic Peptides

For programs aiming to develop oral peptide drugs, N-Me-D-Leu-OMe.HCl is an essential building block. The N-methylation facilitated by this derivative has been shown to increase oral bioavailability from <1% to 28% in cyclic peptide scaffolds [1]. Incorporating multiple N-methyl-D-leucine residues is a proven strategy to enhance passive membrane permeability.

Glycopeptide Antibiotic Derivatization and SAR Studies

In the development of next-generation glycopeptide antibiotics (e.g., eremomycin analogs), N-Me-D-Leu-OMe.HCl is a mandatory intermediate. Structure-activity relationship (SAR) studies have unequivocally shown that removal of the N-methyl-D-leucine residue abolishes antibacterial activity against resistant strains [2]. Procurement of this building block is essential for synthesizing active analogs.

Peptide Conformational Studies and β-Turn Mimetic Design

Researchers investigating peptide secondary structure should utilize N-Me-D-Leu-OMe.HCl to introduce β-turn constraints. The N-methyl group restricts backbone flexibility and favors cis-amide conformations, enabling the design of peptidomimetics with defined three-dimensional structures . This is critical for generating high-affinity ligands for protein-protein interaction targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Me-D-Leu-OMe.HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.